3,4-Bis(2-methylpropoxy)tetrahydrothiophene 1,1-dioxide
Overview
Description
3,4-Bis(2-methylpropoxy)tetrahydrothiophene 1,1-dioxide is an organosulfur compound with a unique structure that includes a tetrahydrothiophene ring substituted with two 2-methylpropoxy groups at the 3 and 4 positions, and a sulfone group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2-methylpropoxy)tetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene with 2-methylpropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution, where the bromide is replaced by the 2-methylpropoxy group. The resulting intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the sulfone group at the 1 position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(2-methylpropoxy)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The 2-methylpropoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted tetrahydrothiophene derivatives.
Scientific Research Applications
3,4-Bis(2-methylpropoxy)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can participate in Diels-Alder reactions and other cycloaddition reactions.
Biology: Potential use as a probe in studying sulfur-containing biomolecules and their interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used as a solvent or reagent in various industrial processes, particularly in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Bis(2-methylpropoxy)tetrahydrothiophene 1,1-dioxide involves its ability to interact with various molecular targets through its sulfone group. The sulfone group can form strong interactions with nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the tetrahydrothiophene ring can participate in cycloaddition reactions, further expanding its utility in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: A simpler analog without the 2-methylpropoxy groups.
Sulfolane: Another sulfone compound with a similar tetrahydrothiophene ring structure.
Thiophene 1,1-dioxide: An aromatic analog with a thiophene ring instead of a tetrahydrothiophene ring.
Uniqueness
3,4-Bis(2-methylpropoxy)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the 2-methylpropoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can provide unique properties and applications in various fields.
Properties
IUPAC Name |
3,4-bis(2-methylpropoxy)thiolane 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4S/c1-9(2)5-15-11-7-17(13,14)8-12(11)16-6-10(3)4/h9-12H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIFZGMNVZNQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CS(=O)(=O)CC1OCC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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